Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

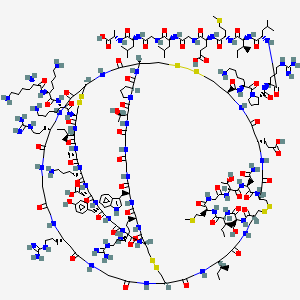

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) is a biochemical used for proteomics research . It has a molecular formula of C44H24Cl6O2 and a molecular weight of 797.38 g/mol .

Molecular Structure Analysis

The molecule contains a total of 85 bonds, including 61 non-H bonds, 38 multiple bonds, 4 rotatable bonds, 2 double bonds, and 36 aromatic bonds. It also includes 1 three-membered ring and 3 five-membered rings .Physical And Chemical Properties Analysis

The physical and chemical properties of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) include a molecular weight of 797.38 g/mol and a molecular formula of C44H24Cl6O2 .Scientific Research Applications

Anti-Toxoplasma gondii Activity

Lumefantrine has been determined as an effective drug against Toxoplasma gondii infection in both in vitro and in vivo studies . It inhibits the proliferation of T. gondii in Vero cells without being toxic to the cells . In mice infected with T. gondii, lumefantrine prolonged their survival and reduced the parasite burden in their tissues .

Anti-Malarial Activity

Lumefantrine is an important compound in pharmacology due to its anti-malarial effect . It has been the mainstay of the most widely used combination therapy with artemether . Lumefantrine has been used with artemether since 1994 . The parasite cannot develop a resistance against both due to their different destructive mechanisms .

Spectroscopic and Structural Analysis

The structural and spectroscopic properties of Lumefantrine, such as bond lengths, bond angles, FT-IR and NMR spectra have been investigated computationally . The results calculated by the software were compared to experimental results from the literature .

Drug Solubility in Lipid-Based Formulations

Lumefantrine has been employed as a model poorly water-soluble drug in studies focusing on the use of lipid-based formulations in conjunction with alternate lipophilic salt forms (or ionic liquids) to promote drug solubility .

Mechanism of Action

Target of Action

, which is known to target the heme crystallization within the malaria parasite .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . Whether the Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) retains this activity or possesses a different mechanism is unclear.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) involves the dimerization of Lumefantrine via a Diels-Alder reaction followed by epoxidation of the resulting tetrahydrofuran ring.", "Starting Materials": [ "Lumefantrine", "Maleic anhydride", "Tetrahydrofuran", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Lumefantrine and maleic anhydride are reacted in tetrahydrofuran in the presence of sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The resulting adduct is then treated with hydrogen peroxide in acetic acid to epoxidize the tetrahydrofuran ring.", "Step 3: The epoxide is then opened under acidic conditions to form the dimeric product.", "Step 4: The dimer is then separated into the E/Z mixture via column chromatography using methanol as the eluent." ] } | |

CAS RN |

1795129-61-1 |

Product Name |

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) |

Molecular Formula |

C₄₄H₂₄Cl₆O₂ |

Molecular Weight |

797.38 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)